molecular formula C14H16FNO2 B11867574 tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate

tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate

Cat. No.: B11867574
M. Wt: 249.28 g/mol
InChI Key: RHMOIKYJRHBKNP-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a tert-butyl ester group, a fluorine atom at the 5-position, and a methyl group at the 6-position of the indole ring. These modifications can influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 5-fluoro-6-methyl-1H-indole-1-carboxylate is unique due to the presence of the fluorine atom at the 5-position, which can significantly influence its chemical reactivity and biological activity. The combination of the tert-butyl ester group and the specific substitution pattern on the indole ring makes it distinct from other similar compounds .

Properties

Molecular Formula

C14H16FNO2

Molecular Weight

249.28 g/mol

IUPAC Name

tert-butyl 5-fluoro-6-methylindole-1-carboxylate

InChI

InChI=1S/C14H16FNO2/c1-9-7-12-10(8-11(9)15)5-6-16(12)13(17)18-14(2,3)4/h5-8H,1-4H3

InChI Key

RHMOIKYJRHBKNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CN2C(=O)OC(C)(C)C)C=C1F

Origin of Product

United States

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